molecular formula C6H6N2O2 B1354993 5-Methylpyrimidine-2-carboxylic acid CAS No. 99420-75-4

5-Methylpyrimidine-2-carboxylic acid

Cat. No. B1354993
CAS RN: 99420-75-4
M. Wt: 138.12 g/mol
InChI Key: BADCKQUVPNDPJZ-UHFFFAOYSA-N
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Description

5-Methylpyrimidine-2-carboxylic acid is a compound with the molecular formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol . The IUPAC name for this compound is 5-methylpyrimidine-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for 5-Methylpyrimidine-2-carboxylic acid is 1S/C6H6N2O2/c1-4-2-7-5 (6 (9)10)8-3-4/h2-3H,1H3, (H,9,10) . The Canonical SMILES structure is CC1=CN=C (N=C1)C (=O)O .


Physical And Chemical Properties Analysis

5-Methylpyrimidine-2-carboxylic acid has a molecular weight of 138.12 g/mol . It has a computed XLogP3-AA value of 0.4 . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 138.042927438 g/mol . The topological polar surface area is 63.1 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

Synthesis Applications

5-Methylpyrimidine-2-carboxylic acid and its derivatives have been extensively studied for their utility in chemical synthesis. For example, they have been used in the one-step construction of 2-substituted-4,6-diazaindoles, demonstrating the ability to yield a range of products efficiently without the need for protecting groups or oxidation-state adjustment (Song et al., 2009). Additionally, derivatives like 5-arylpyrimidine-2-carboxylic acids have been synthesized and studied for their liquid-crystal characteristics, showing potential applications in materials science (Mikhaleva et al., 1986).

Pharmaceutical Applications

In the pharmaceutical realm, derivatives of 5-methylpyrimidine-2-carboxylic acid have been explored for various medicinal applications. For example, compounds derived from it have shown analgesic, anti-inflammatory, and immunosuppressive activity in pharmacological screenings (Malinka et al., 1989). Additionally, certain derivatives have been investigated as potent inhibitors of the hepatitis C virus NS5B polymerase, which is crucial for antiviral drug development (Stansfield et al., 2004).

Biochemical Studies

Biochemical behavior of derivatives like 4-amino-5-carboxy-2-methylpyrimidine has been compared with other compounds in aqueous solutions, contributing to a better understanding of their chemical properties in biological systems (Hirai, 1966). This type of study is essential for designing drugs and understanding their interactions in the body.

Crystal Structure Analysis

The compound has also been a focus in crystallography. For instance, intermolecular interactions involving derivatives of 5-methylpyrimidine-2-carboxylic acid have been classified using cluster analysis and multivariate statistics, contributing to the field of crystal structure prediction. This approach has shown potential as an aid to predict crystal structures, especially involving carboxylate group interactions (Collins et al., 2010).

Solid-State Chemistry

Research in solid-state chemistry has included studies on the microwave-assisted synthesis of 2-amino-4-arylpyrimidine derivatives from 5-methylpyrimidine-2-carboxylic acid. This efficient and rapid method opens up possibilities for the generation of a variety of 2-substituted pyrimidines, useful in various chemical and pharmaceutical applications (Matloobi & Kappe, 2007).

Safety And Hazards

The compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

5-methylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4-2-7-5(6(9)10)8-3-4/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADCKQUVPNDPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569324
Record name 5-Methylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrimidine-2-carboxylic acid

CAS RN

99420-75-4
Record name 5-Methylpyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Marupati, S Kasula, B Satheesh… - Vietnam Journal of …, 2022 - Wiley Online Library
… The target compounds (4a-o) were synthesized using 5-methylpyrimidine-2-carboxylic acid (1), 4-amino-4H-1,2,4-triazole-3,5dithiol (2) as starting materials. The prepared compounds …
Number of citations: 2 onlinelibrary.wiley.com

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